(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring a boronic acid derivative and a pyrrolidinone moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative, followed by the introduction of the pyrrolidinone group. One common synthetic route is the reaction of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with pyrrolidin-1-ylmethanone under suitable conditions, such as the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : The pyrrolidinone group can be reduced to form pyrrolidine derivatives.
Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Pyrrolidine Derivatives: : Resulting from the reduction of the pyrrolidinone group.
Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with serine residues in the active site of enzymes, thereby inhibiting their activity. The pyrrolidinone group can interact with various biological targets, influencing molecular pathways.
Comparison with Similar Compounds
This compound is unique due to its combination of boronic acid and pyrrolidinone groups. Similar compounds include:
Boronic Acid Derivatives: : Such as phenylboronic acid and its esters.
Pyrrolidinone Derivatives: : Such as pyrrolidin-1-ylmethanone and its analogs.
These compounds differ in their reactivity and applications, with the boronic acid derivatives being more commonly used in cross-coupling reactions and the pyrrolidinone derivatives in pharmaceuticals and materials science.
Properties
IUPAC Name |
[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-8-9-14(16(21)20-10-6-7-11-20)12-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNMTODJLDKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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